molecular formula C11H12N2O3 B5659983 (2E)-N-ethyl-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-ethyl-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B5659983
M. Wt: 220.22 g/mol
InChI Key: AHRMWHXLRKSNJE-VMPITWQZSA-N
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Description

(2E)-N-ethyl-3-(4-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of an ethyl group, a nitrophenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-ethyl-3-(4-nitrophenyl)prop-2-enamide typically involves the reaction of 4-nitrobenzaldehyde with ethylamine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-ethyl-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The double bond in the prop-2-enamide moiety can be hydrogenated to form the corresponding saturated amide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Reduction: N-ethyl-3-(4-aminophenyl)prop-2-enamide

    Substitution: N-ethyl-3-(4-methoxyphenyl)prop-2-enamide

Scientific Research Applications

(2E)-N-ethyl-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-ethyl-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide linkage allows the compound to form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-methyl-3-(4-nitrophenyl)prop-2-enamide
  • (2E)-N-ethyl-3-(4-chlorophenyl)prop-2-enamide
  • (2E)-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

(2E)-N-ethyl-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-ethyl-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-12-11(14)8-5-9-3-6-10(7-4-9)13(15)16/h3-8H,2H2,1H3,(H,12,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRMWHXLRKSNJE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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